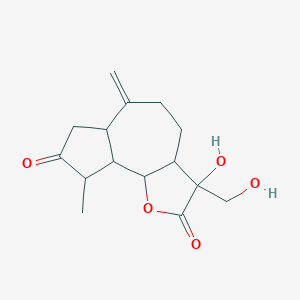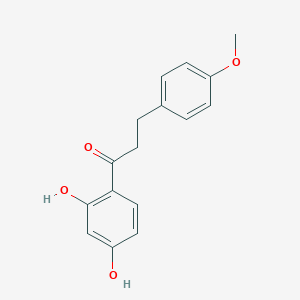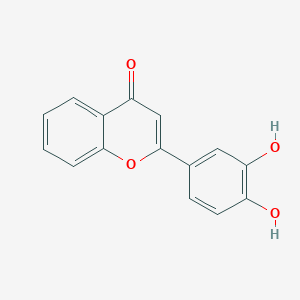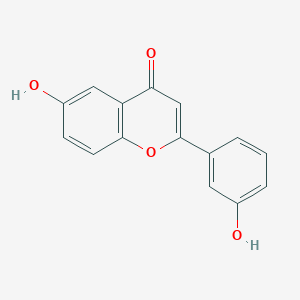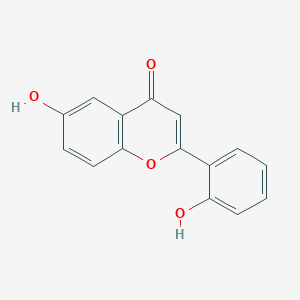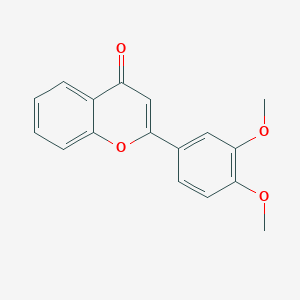
3',4'-Dimethoxyflavone
Overview
Description
3’,4’-Dimethoxyflavone is a naturally occurring flavonoid compound found in various plants, including the leaves of Primula veris . This compound is known for its diverse biological activities, including antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects . Its chemical structure consists of a flavone backbone with methoxy groups at the 3’ and 4’ positions.
Mechanism of Action
Target of Action
The primary target of 3’,4’-Dimethoxyflavone is the ArlRS two-component system (TCS) in Staphylococcus aureus . This system plays a key role in regulating virulence in both systemic and local infections caused by S. aureus . Additionally, 3’,4’-Dimethoxyflavone acts as an antagonist of the aryl hydrocarbon receptor in human breast cancer cells .
Mode of Action
3’,4’-Dimethoxyflavone inhibits the ArlRS TCS, thereby disrupting the ability of S. aureus to respond to environmental stimuli and coordinate the excretion of virulence factors . As an aryl hydrocarbon receptor antagonist, it prevents the receptor’s normal function in breast cancer cells .
Biochemical Pathways
The compound’s action on the ArlRS TCS affects the biochemical pathways related to the virulence of S. aureus . In human oral epithelial squamous cell carcinoma cells, 3’,4’-Dimethoxyflavone decreases BaP–DNA adduct formation by reducing CYP1A1 and CYP1B1 mRNA and protein expressions .
Pharmacokinetics
3’,4’-Dimethoxyflavone is a lipophilic flavone, which affects its absorption, distribution, metabolism, and excretion (ADME) properties . After oral administration, concentrations of the compound quickly approach their maximum within 1-2 hours, and then are gradually excreted with half-lives of 3-6 hours . The compound shows low oral bioavailability of 1 to 4% .
Result of Action
The inhibition of the ArlRS TCS by 3’,4’-Dimethoxyflavone can suppress the resistance of S. aureus to certain antibiotics . In human breast cancer cells, the compound’s antagonistic action on the aryl hydrocarbon receptor can influence cell proliferation . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .
Action Environment
The action of 3’,4’-Dimethoxyflavone can be influenced by environmental factors. For instance, S. aureus uses the ArlRS TCS to respond to environmental stimuli . The lipophilicity of the compound, due to its methoxy groups, may affect its biological activities . Moreover, the compound’s low hydrophilicity is a crucial factor that may affect its biological effectiveness .
Biochemical Analysis
Biochemical Properties
3’,4’-Dimethoxyflavone interacts with several enzymes and proteins. It is a competitive antagonist of the aryl hydrocarbon receptor (AhR) that inhibits AhR-mediated induction of CYP1A1 . This interaction with AhR and CYP1A1 plays a significant role in its biochemical reactions .
Cellular Effects
3’,4’-Dimethoxyflavone has been shown to have effects on various types of cells. It can reduce the synthesis and accumulation of poly (ADP-ribose) (PAR) polymer, protecting cortical neurons from N-methyl-D-aspartate (NMDA) toxicity . It also promotes the proliferation of human hematopoietic stem cells .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dimethoxyflavone involves its binding interactions with biomolecules and changes in gene expression. As an AhR antagonist, it blocks the transformation of the cytosolic AhR complex and the formation of nuclear AhR complexes .
Temporal Effects in Laboratory Settings
It has been shown to have a half-life of 3-6 hours, indicating its stability and potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxyflavone can be synthesized through various methods. One common approach involves the methylation of 3’,4’-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 3’,4’-dimethoxyflavone often involves the extraction and purification from plant sources. The leaves of Primula veris are a notable source, where the compound can be isolated using techniques such as silica gel chromatography and preparative high-performance liquid chromatography (HPLC) . The purity of the compound is then confirmed using various spectroscopic methods, including infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dimethoxyflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding flavanone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted flavone derivatives, each with distinct biological activities .
Scientific Research Applications
Comparison with Similar Compounds
3’,4’-Dimethoxyflavone is unique among flavonoids due to its specific methoxy substitutions, which confer distinct biological activities. Similar compounds include:
2’,3’-Dimethoxyflavone: Another methoxyflavone with different substitution patterns.
5,7-Dimethoxyflavone: Known for its anti-cancer and anti-inflammatory properties.
3’,4’,5’-Trimethoxyflavone: Exhibits enhanced lipophilicity and biological activity compared to 3’,4’-dimethoxyflavone.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHORMOOTZTQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350946 | |
| Record name | 3',4'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-62-8 | |
| Record name | 3′,4′-Dimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYFLAVONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3',4'-Dimethoxyflavone exert its chemopreventive effects?
A1: this compound primarily acts as an antagonist of the aryl hydrocarbon receptor (AhR) [, , ]. The AhR, upon activation by ligands like the carcinogen benzo[a]pyrene (BaP), induces the expression of cytochrome P450 enzymes, CYP1A1 and CYP1B1 [, , ]. These enzymes play a crucial role in the metabolic activation of procarcinogens, including BaP, into DNA-reactive intermediates []. By inhibiting AhR activation, DMF effectively reduces the expression and activity of CYP1A1 and CYP1B1, consequently suppressing BaP-induced DNA adduct formation and exerting its chemoprotective effects [, , ].
Q2: Does this compound affect CYP1B1 at the transcriptional or post-transcriptional level?
A2: Research indicates a dual mode of action. While DMF can directly inhibit CYP1B1 enzyme activity [], it also demonstrates the ability to downregulate CYP1B1 mRNA expression, suggesting interference at the transcriptional level []. This multi-pronged approach highlights DMF's potential as a potent chemopreventive agent.
Q3: Does this compound exclusively target the AhR pathway?
A3: While AhR antagonism is a primary mechanism, studies suggest additional pathways may be involved. Research in human adrenocortical cells revealed that DMF could synergistically enhance the induction of CYP11B1 and CYP11B2 mRNA by PCB126, a known endocrine disruptor, through a mechanism independent of AhR antagonism []. These findings indicate that DMF's effects extend beyond AhR modulation and warrant further exploration.
Q4: Beyond chemoprevention, are there other potential applications of this compound?
A4: Yes, recent studies highlight DMF's potential as a neuroprotective agent []. Specifically, DMF has been identified as an inhibitor of parthanatos, a cell death pathway implicated in neurological and neurodegenerative conditions, suggesting potential therapeutic avenues for these conditions.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.30 g/mol [].
Q6: Is there any information regarding the planarity of this compound?
A6: X-ray crystallographic studies have revealed that the this compound molecule adopts an essentially planar conformation []. The dihedral angle between the benzopyran and the aromatic ring least-squares mean planes is 6.2(5)°, indicating minimal deviation from planarity. This structural feature might influence its interactions with biological targets.
Q7: How does the presence of methoxy groups in this compound affect its activity compared to hydroxylated flavonoids?
A7: The presence of methoxy groups significantly influences this compound's metabolic stability and bioavailability [, ]. Compared to hydroxylated counterparts like chrysin and apigenin, methoxy groups render DMF less susceptible to rapid hepatic metabolism, potentially leading to a longer half-life and increased in vivo efficacy [, ]. This enhanced stability is attributed to the reduced propensity for conjugation reactions like glucuronidation and sulfation, which are common metabolic pathways for hydroxylated flavonoids [].
Q8: Does the position of the methoxy groups on the flavone skeleton influence biological activity?
A8: Research suggests that the specific positioning of methoxy groups is critical for dictating biological activity. Studies investigating the impact of various methoxylated flavones on neural stem cell (NSC) differentiation revealed distinct structure-activity relationships []. Specifically, the presence of a 3'-methoxy group and the absence of bulky substituents at the C2' and C4' positions were essential for promoting astrocytogenesis []. In contrast, a 4'-methoxy group was crucial for inducing neuronal differentiation []. These findings underscore the importance of subtle structural modifications in modulating the biological activity of methoxylated flavones.
Q9: Are there any studies exploring the impact of different substituents at the C-5 position on the activity of this compound?
A9: Yes, research has investigated the effects of introducing a hydroxy or fluoro substituent at the C-5 position of the this compound scaffold on its ability to reverse BCRP/ABCG2-mediated anticancer drug resistance []. Intriguingly, the 5-hydroxy derivative exhibited a more potent reversal effect compared to the parent compound and the 5-fluoro derivative []. These findings suggest that modifications at the C-5 position can significantly impact the biological activity of DMF and warrant further investigation to elucidate the structure-activity relationships.
Q10: What evidence exists for the anti-proliferative activity of this compound?
A10: Studies utilizing human leukemia K562 cells and breast cancer MCF-7 cells demonstrated that DMF exhibits anti-proliferative activity against these cancer cell lines []. Notably, the anti-proliferative activity of DMF was superior to that of chrysin, a standard flavone, suggesting its potential as an anticancer agent []. Further investigation is necessary to elucidate the underlying mechanisms and evaluate its efficacy in vivo.
Q11: Has the antifungal activity of this compound been explored?
A11: While not as extensively studied as its other biological activities, DMF, along with other compounds isolated from Spigelia anthelmia, displayed anthelmintic activity against Haemonchus contortus, a parasitic nematode []. This finding suggests that DMF may possess a broader spectrum of biological activities, including potential antifungal properties, warranting further exploration.
Q12: How does the stability of this compound compare to other flavonoids, particularly those with hydroxyl groups?
A12: this compound exhibits superior metabolic stability compared to hydroxylated flavonoids like quercetin and curcumin []. This enhanced stability is attributed to the presence of methoxy groups, which are less prone to rapid metabolism via conjugation reactions commonly observed with hydroxylated flavonoids [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


